molecular formula C11H22O2 B084092 2,2-Dimethylnonanoic acid CAS No. 14250-75-0

2,2-Dimethylnonanoic acid

Cat. No.: B084092
CAS No.: 14250-75-0
M. Wt: 186.29 g/mol
InChI Key: GZWHUSJKYLPRHF-UHFFFAOYSA-N
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Description

2,2-Dimethylnonanoic acid is an organic compound with the molecular formula C₁₁H₂₂O₂ It is a branched-chain fatty acid that is characterized by the presence of two methyl groups attached to the second carbon of a nonanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylnonanoic acid can be synthesized through several methods. One common approach involves the alkylation of nonanoic acid with isobutylene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 0°C to 50°C. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Another method involves the oxidation of 2,2-dimethylnonanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. The starting material, 2,2-dimethylnonanol, is subjected to controlled oxidation using air or oxygen in the presence of a catalyst. The reaction is conducted in a continuous flow reactor, and the product is separated and purified using distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylnonanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 2,2-dimethylnonanol, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents for these reactions include alcohols, amines, and acid chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, aqueous medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alcohols, amines, acid chlorides, acidic or basic conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: 2,2-Dimethylnonanol.

    Substitution: Esters, amides, other derivatives.

Scientific Research Applications

2,2-Dimethylnonanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of lipid-related pathways.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Dimethylnonanoic acid involves its interaction with lipid metabolic pathways. The compound can modulate the activity of enzymes involved in fatty acid synthesis and degradation. It may also influence cellular signaling pathways related to lipid metabolism, thereby affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid: A straight-chain fatty acid with similar chemical properties but lacking the branched structure.

    2-Ethylnonanoic acid: Another branched-chain fatty acid with a different branching pattern.

    2,2-Dimethylhexanoic acid: A shorter-chain analog with similar structural features.

Uniqueness

2,2-Dimethylnonanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(2,3)10(12)13/h4-9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWHUSJKYLPRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931494
Record name 2,2-Dimethylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14250-75-0
Record name 2,2-Dimethylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14250-75-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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